molecular formula C13H9F5N2S B1456838 2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole CAS No. 1379811-95-6

2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole

Cat. No.: B1456838
CAS No.: 1379811-95-6
M. Wt: 320.28 g/mol
InChI Key: CSRDYOJLMUULLL-UHFFFAOYSA-N
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Description

2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole is a compound that belongs to the class of organofluorine compounds. It is characterized by the presence of a pentafluorosulfanyl group attached to a benzoimidazole ring, which is further substituted with a phenyl group. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole typically involves the introduction of the pentafluorosulfanyl group into the benzoimidazole ring. One common method involves the reaction of 2-phenyl-1H-benzoimidazole with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature and time are critical parameters that need to be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to improved efficiency and scalability. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The pentafluorosulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and aryl halides.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the use of catalysts or phase-transfer agents to enhance the reactivity of the compound.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For instance, oxidation reactions may yield oxidized benzoimidazole derivatives, while reduction reactions may produce reduced benzoimidazole compounds. Substitution reactions can result in the formation of various substituted benzoimidazole derivatives with different functional groups.

Scientific Research Applications

2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the field of organofluorine chemistry. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications, including the development of new drugs and pharmaceuticals. Its unique chemical properties may contribute to improved drug efficacy and selectivity.

    Industry: In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and resistance to harsh conditions.

Comparison with Similar Compounds

2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole can be compared with other similar compounds, such as:

    2-Phenyl-1H-benzoimidazole: Lacks the pentafluorosulfanyl group, resulting in different chemical and biological properties.

    5-(Pentafluorosulfanyl)-1H-benzoimidazole: Lacks the phenyl group, leading to variations in reactivity and applications.

    2-Phenyl-5-(trifluoromethyl)-1H-benzoimidazole:

The uniqueness of this compound lies in the presence of both the phenyl and pentafluorosulfanyl groups, which impart distinct properties and make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

pentafluoro-(2-phenyl-3H-benzimidazol-5-yl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F5N2S/c14-21(15,16,17,18)10-6-7-11-12(8-10)20-13(19-11)9-4-2-1-3-5-9/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRDYOJLMUULLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F5N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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